molecular formula C8H8N2O3 B13182364 2-(6-Carbamoylpyridin-2-yl)acetic acid

2-(6-Carbamoylpyridin-2-yl)acetic acid

Cat. No.: B13182364
M. Wt: 180.16 g/mol
InChI Key: WUJLNWVKJSVREK-UHFFFAOYSA-N
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Description

2-(6-Carbamoylpyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carbamoyl group at the 6-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Carbamoylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with potassium cyanate to form 2-cyanopyridine. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Carbamoylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-Carbamoylpyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Carbamoylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Carbamoylpyridin-2-yl)acetic acid is unique due to the presence of both the carbamoyl group and the acetic acid moiety, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(6-carbamoylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8N2O3/c9-8(13)6-3-1-2-5(10-6)4-7(11)12/h1-3H,4H2,(H2,9,13)(H,11,12)

InChI Key

WUJLNWVKJSVREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CC(=O)O

Origin of Product

United States

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